Q-203 ditosylate

Catalog No.
S540788
CAS No.
1566517-83-6
M.F
C43H44ClF3N4O8S2
M. Wt
901.4102
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Q-203 ditosylate

CAS Number

1566517-83-6

Product Name

Q-203 ditosylate

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C43H44ClF3N4O8S2

Molecular Weight

901.4102

InChI

InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10)

InChI Key

CCGFTOLSNJBYDV-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

Q-203; Q 203; Q203; Q-203 ditosylate;

The exact mass of the compound Q-203 ditosylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Q-203 ditosylate, also known as Telacebec, is a synthetic compound with the chemical formula C43H44ClF3N4O8S2C_{43}H_{44}ClF_3N_4O_8S_2 and a CAS number of 1334719-95-7. It belongs to the class of midazopyridine amides and has been primarily investigated for its potential as an anti-tuberculosis agent. The compound exhibits a complex structure characterized by multiple functional groups, including a trifluoromethoxy group and a piperidine moiety, which contribute to its biological activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains .

Typical of amide compounds. Its structure allows for potential nucleophilic substitutions and coupling reactions, particularly involving its piperidine and imidazole components. The presence of the trifluoromethoxy group enhances its reactivity and solubility in organic solvents, which can facilitate further chemical modifications. Specific reactions include:

  • Nucleophilic substitution: The sulfonate groups in the ditosylate form can be replaced by nucleophiles.
  • Coupling reactions: The compound can participate in cross-coupling reactions with various electrophiles due to the presence of reactive sites in its structure.

Q-203 ditosylate has demonstrated significant biological activity as an anti-tuberculosis agent. It shows inhibitory effects against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of approximately 2.7 nM, indicating potent efficacy . The compound targets specific pathways in the bacterial metabolism, potentially disrupting essential processes such as cell wall synthesis or energy production. Its effectiveness against multidrug-resistant strains makes it a promising candidate for further clinical development.

The synthesis of Q-203 ditosylate involves several key steps:

  • Formation of the Midazopyridine Core: Starting from appropriate precursors, the midazopyridine ring is formed through cyclization reactions.
  • Introduction of Functional Groups: Various functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
  • Ditosylation: The final step involves the introduction of two tosyl groups to enhance solubility and stability.

These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time .

The primary application of Q-203 ditosylate is in the treatment of tuberculosis, particularly in cases resistant to standard therapies. Its potent activity against Mycobacterium tuberculosis positions it as a candidate for inclusion in combination therapies aimed at improving treatment outcomes for patients with drug-resistant infections. Additionally, its unique structural features may allow for further exploration in other therapeutic areas, including oncology and infectious diseases .

Interaction studies involving Q-203 ditosylate have focused on its binding affinity to various biological targets within Mycobacterium tuberculosis. These studies typically employ techniques such as:

  • In vitro assays: To determine the efficacy against different strains.
  • Molecular docking: To predict binding interactions with target enzymes or receptors.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding how Q-203 ditosylate interacts at the molecular level and for optimizing its therapeutic profile .

Several compounds share structural or functional similarities with Q-203 ditosylate. Notable examples include:

Compound NameStructure TypePrimary UseUnique Features
Lapatinib ditosylateTyrosine kinase inhibitorBreast cancer treatmentTargets epidermal growth factor receptor
TelacebecMidazopyridine amideAnti-tuberculosisPotent against multidrug-resistant strains
ClofaziminePhenazine derivativeAnti-leprosyExhibits anti-inflammatory properties
BedaquilineDiarylquinolineAnti-tuberculosisInhibits ATP synthase in Mycobacterium tuberculosis

Q-203 ditosylate is unique due to its specific mechanism targeting Mycobacterium tuberculosis with high potency against resistant strains, distinguishing it from other compounds that may target different pathways or have broader applications .

Molecular Formula and Structural Composition

Q-203 ditosylate represents a complex pharmaceutical salt compound with the molecular formula C43H44ClF3N4O8S2 [1]. This formulation indicates the presence of forty-three carbon atoms, forty-four hydrogen atoms, one chlorine atom, three fluorine atoms, four nitrogen atoms, eight oxygen atoms, and two sulfur atoms [1]. The compound consists of three distinct covalently-bonded units that combine to form the complete salt structure [1].

The parent compound, known as Telacebec or Q-203, possesses the molecular formula C29H28ClF3N4O2 and serves as the active pharmaceutical ingredient within the salt formation [3]. The structural composition reveals an imidazopyridine-based architecture with multiple aromatic and heterocyclic components linked through various functional groups [3]. The complete ditosylate salt maintains a 1:2 stoichiometric ratio between the parent compound and the tosylate counterions [1].

Table 1: Molecular Formula and Chemical Identity

PropertyValue
Molecular FormulaC43H44ClF3N4O8S2 [1]
Parent Compound FormulaC29H28ClF3N4O2 [4]
Molecular Weight (g/mol)901.4 [1]
Parent Compound Molecular Weight (g/mol)557.01 [4]
CAS Number1566517-83-6 [1]
UNIIQRS143W4AR [1]
PubChem CID91617801 [1]
Parent PubChem CID68234908 [1]

Molecular Weight and Chemical Identity

The molecular weight of Q-203 ditosylate is precisely determined to be 901.4 grams per mole, as computed through advanced computational chemistry methods [1]. This substantial molecular weight reflects the complex multi-component nature of the salt formation, incorporating both the active pharmaceutical ingredient and the tosylate counterions [1]. The exact mass and monoisotopic mass values are both calculated at 900.2241189 daltons, providing high-precision molecular identification parameters [1].

The parent compound Q-203 exhibits a molecular weight of 557.01 grams per mole, representing approximately 62% of the total molecular weight of the ditosylate salt [4]. The remaining molecular weight contribution originates from two molecules of para-toluenesulfonic acid, each with a molecular weight of approximately 172 grams per mole [1]. The Chemical Abstracts Service has assigned the unique identifier 1566517-83-6 to this specific ditosylate salt formation [1].

The United States Pharmacopeia Unique Ingredient Identifier system has designated QRS143W4AR as the official identifier for Q-203 ditosylate [1] [3]. This identifier distinguishes the ditosylate salt from other salt forms and the free base compound, ensuring precise pharmaceutical identification and regulatory compliance [3].

Structural Components and Functional Groups

Imidazopyridine Core Structure

The imidazopyridine core structure constitutes the central heterocyclic system of Q-203 ditosylate, specifically featuring an imidazo[1,2-a]pyridine framework [1] [12]. This bicyclic aromatic system consists of a fused imidazole ring and pyridine ring, creating a stable planar configuration that serves as the primary pharmacophoric element [12]. The imidazopyridine scaffold exhibits unique chemical properties due to the specific geometric arrangement and nitrogen atom positioning within the fused ring system [12].

The core structure demonstrates significant structural diversity compared to other imidazopyridine derivatives, with the particular fusion pattern contributing to distinct physicochemical properties [12]. The aromatic character of the imidazopyridine system provides electronic delocalization that enhances molecular stability and influences binding interactions [9]. Research indicates that imidazopyridine compounds exhibit versatile optical properties and diverse biological attributes due to their heterocyclic nature [12].

The 6-chloro-2-ethyl substitution pattern on the imidazopyridine core creates specific electronic and steric effects that modulate the overall molecular properties [1] [3]. The chlorine atom at the 6-position introduces electron-withdrawing characteristics, while the ethyl group at the 2-position provides lipophilic character and conformational flexibility [1].

Trifluoromethoxy Substitution

The trifluoromethoxy group (-OCF3) represents a highly significant structural feature within Q-203 ditosylate, positioned on the terminal phenyl ring of the molecular architecture [1] [10]. This substitution introduces profound electronic effects due to the extreme electronegativity of the fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group [10] [13]. Research demonstrates that trifluoromethoxy substitutions can substantially influence biological activity and pharmacokinetic properties of pharmaceutical compounds [10].

Statistical analysis of methyl-to-trifluoromethyl substitutions reveals that while such modifications do not universally improve bioactivity, approximately 9.19% of substitutions can increase biological activity by at least one order of magnitude [10] [13]. The trifluoromethoxy group preferentially interacts with specific amino acid residues, particularly phenylalanine, methionine, leucine, and tyrosine, in protein binding sites [10].

Energy decomposition studies indicate that trifluoromethoxy substitutions can achieve significant binding energy improvements, with maximum gains reaching -4.36 kilocalories per mole through quantum mechanical calculations [10] [13]. These energy gains primarily result from electrostatic interactions and solvation free energy changes associated with the highly polar trifluoromethoxy group [13].

Piperidine Moiety

The piperidine moiety within Q-203 ditosylate consists of a six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms [1] [11]. This structural component serves as a central connecting element between the imidazopyridine core and the trifluoromethoxy-substituted phenyl system [1]. Piperidine exhibits basic properties with a pKa value of approximately 11.2 for its conjugate acid, reflecting the electron-donating effect of the alkyl groups attached to the nitrogen atom [11].

The physical properties of piperidine include a boiling point of approximately 106 degrees Celsius and miscibility with water, ethanol, and most organic solvents [11]. Within the Q-203 structure, the piperidine nitrogen atom forms part of an extended conjugated system that links the aromatic components through single bonds, providing conformational flexibility while maintaining structural integrity [1].

The piperidine ring adopts a chair conformation that minimizes steric interactions and optimizes the spatial arrangement of the attached aromatic systems [11]. This conformational preference influences the overall three-dimensional structure of Q-203 ditosylate and affects its molecular recognition properties and binding characteristics [20].

Tosylate Salt Formation

Tosylate salt formation involves the combination of Q-203 with para-toluenesulfonic acid in a 1:2 stoichiometric ratio, creating a stable ionic complex [1] [15]. The tosylate group consists of a tolyl group (-C6H4-CH3) joined to a sulfonyl group (-SO2-), with the negative charge localized on the sulfonate oxygen atoms [15]. This anionic species effectively neutralizes positive charges that may develop on the Q-203 molecule under physiological conditions [15].

The formation mechanism involves proton transfer from the sulfonic acid groups to basic nitrogen sites within the Q-203 structure, resulting in electrostatic stabilization of the salt complex [15] [16]. Tosylate counterions are particularly effective as pharmaceutical salts due to their chemical stability, biocompatibility, and favorable solubility characteristics [33]. The para-toluenesulfonate groups enhance the overall aqueous solubility of the compound while maintaining the intrinsic biological activity of the parent molecule [33].

The ditosylate designation indicates that two tosylate anions are associated with each Q-203 molecule, suggesting the presence of two ionizable sites within the parent compound structure [1]. This ionic association creates a zwitterionic complex that exhibits improved pharmaceutical properties compared to the neutral parent compound [33].

Table 2: Structural Components and Functional Groups

Structural ComponentPosition/LocationChemical Function
Imidazopyridine CoreCentral heterocyclic systemAromatic core structure [1] [12]
Chloro Substitution6-position on imidazopyridineElectron-withdrawing group [1]
Ethyl Group2-position on imidazopyridineAlkyl substituent [1]
Carboxamide Linker3-position carboxamideHydrogen bond donor/acceptor [1]
Phenylmethyl BridgeConnects to piperidineConformational flexibility [1]
Piperidine RingCentral saturated ringNitrogen base [11]
Trifluoromethoxy PhenylTerminal aromatic systemHighly electronegative substituent [10]
Tosylate GroupsCounterions (2 units)Solubility enhancement [15] [33]

Physicochemical Properties

Solubility Profile

Q-203 ditosylate exhibits specific solubility characteristics that reflect the influence of both the hydrophobic parent compound and the hydrophilic tosylate counterions [4] [19]. The parent compound Q-203 demonstrates limited aqueous solubility, with experimental data indicating solubility of less than 0.1 milligrams per milliliter in water, classifying it as essentially insoluble in aqueous media [19]. However, the compound shows enhanced solubility in organic solvents, particularly dimethyl sulfoxide at 14-20 milligrams per milliliter and dimethylformamide at 16 milligrams per milliliter [4] [19].

The tosylate salt formation significantly improves the overall solubility profile compared to the free base compound [33]. This enhancement results from the ionic character introduced by the tosylate counterions, which facilitate better interaction with polar solvents [15]. The compound exhibits slight solubility in ethanol, indicating intermediate polarity characteristics [4].

Storage and handling recommendations suggest maintaining the compound at -20 degrees Celsius to preserve solubility and chemical stability [4] [19]. For optimal dissolution, protocols recommend warming samples to 37 degrees Celsius and applying ultrasonic agitation to achieve maximum solubility in appropriate solvents [19].

Stability Characteristics

The stability profile of Q-203 ditosylate encompasses both chemical stability under various environmental conditions and physical stability of the salt formation [4] [31]. Storage recommendations specify maintenance at -20 degrees Celsius, indicating temperature sensitivity that requires controlled storage conditions to prevent degradation [4] [19]. The compound appears as a white to off-white solid in its pure form, with color changes potentially indicating chemical decomposition [4].

Long-term stability studies for pharmaceutical compounds typically evaluate storage under controlled temperature and humidity conditions, with standard protocols examining stability at 25 degrees Celsius with 60% relative humidity for extended periods [31]. Accelerated stability testing at elevated temperatures of 40 degrees Celsius with 75% relative humidity provides predictive data for long-term storage behavior [31].

The tosylate salt formation contributes to enhanced stability compared to the free base compound, as ionic salts generally exhibit improved crystalline structure and reduced volatility [33]. The presence of two tosylate counterions creates a stable ionic lattice that resists chemical degradation and maintains pharmaceutical integrity under appropriate storage conditions [15].

Table 3: Physicochemical Properties

PropertyValueReference
Hydrogen Bond Donor Count3 [1]Computed analysis
Hydrogen Bond Acceptor Count13 [1]Computed analysis
Rotatable Bond Count9 [1]Structural flexibility
Topological Polar Surface Area184 Ų [1]Polarity measure
Heavy Atom Count61 [1]Molecular complexity
Complexity1000 [1]Structural complexity
Aqueous Solubility<0.1 mg/mL [19]Poor water solubility
DMSO Solubility14-20 mg/mL [4] [19]Good organic solubility
Storage Temperature-20°C [4] [19]Stability requirement

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity characteristics of Q-203 ditosylate reflect the balance between hydrophilic and lipophilic structural elements within the molecule [21] [22]. The parent compound Q-203 exhibits significant lipophilic character due to the extended aromatic system, multiple aromatic rings, and the trifluoromethoxy substitution [10]. The octanol-water partition coefficient serves as a standard measure of lipophilicity, with higher values indicating greater lipophilic character [21].

Computational predictions suggest that the trifluoromethoxy group contributes substantially to the lipophilic character of the molecule, while the tosylate counterions introduce hydrophilic character that modulates the overall partition behavior [10] [13]. The presence of multiple aromatic rings and the piperidine system further enhances lipophilicity, potentially facilitating membrane permeation and tissue distribution [11].

The partition coefficient measurements require careful consideration of the ionic nature of the ditosylate salt, as traditional octanol-water partition studies assume neutral species [22] [23]. The ionizable nature of the tosylate salt necessitates pH-dependent partition coefficient determinations to accurately characterize the lipophilicity under physiologically relevant conditions [22].

pKa Values and Ionization States

The pKa values and ionization characteristics of Q-203 ditosylate determine the protonation state and charge distribution under various pH conditions [26]. The parent compound contains multiple nitrogen atoms within the imidazopyridine core and piperidine ring that can undergo protonation reactions [1] [11]. Computational predictions suggest a pKa value of approximately 12.29 for the most basic nitrogen site, indicating relatively weak basicity compared to simple aliphatic amines [4].

The imidazopyridine nitrogen atoms exhibit different basicity due to their distinct electronic environments and aromatic character [12]. The piperidine nitrogen typically demonstrates higher basicity with a pKa around 11.2, consistent with saturated cyclic amines [11]. These multiple ionizable sites create complex pH-dependent behavior that influences solubility, stability, and biological activity [26].

The tosylate counterions remain fully ionized across the physiological pH range, providing stable anionic charges that balance the positive charges developed on the nitrogen sites [15]. This ionic equilibrium creates a zwitterionic character that influences the overall physicochemical behavior and pharmaceutical properties of the compound [33].

Synthetic Routes and Methodologies

Formation of Imidazopyridine Core

The imidazopyridine core structure of Q-203 ditosylate represents the fundamental scaffold that provides the compound's biological activity [1] [2]. The formation of this core involves sophisticated synthetic strategies that have been extensively optimized for both laboratory and potential industrial applications.

The most widely employed method for constructing the imidazo[1,2-a]pyridine core utilizes a one-pot halogenation and cyclization reaction [2]. This approach involves the treatment of ethyl-3-oxo-pentanoate with N-bromosuccinimide (NBS) in water at 80°C, followed by the addition of 2-aminopyridine derivatives [2]. The reaction proceeds through initial bromination of the ketone, creating a highly reactive intermediate that immediately undergoes nucleophilic attack by the aminopyridine to form the bicyclic imidazopyridine system [1] [2].

The yield of this core-forming reaction typically ranges from 15-30%, with variations depending on the specific substituents present on the pyridine ring [2]. Electron-withdrawing groups generally provide higher yields compared to electron-donating substituents, likely due to enhanced reactivity of the aminopyridine nucleophile [1]. The reaction time is critical, with optimal results achieved within 30 minutes to 1 hour at the elevated temperature [2].

An alternative approach involves the direct condensation of 2-aminopyridine with α-haloketones or α-diazoketones under basic conditions [3]. This method has been adapted from classical Tschitschibabin methodology, originally developed in 1925, but with significant improvements in reaction conditions and yields [4]. Modern variants employ milder bases such as sodium hydrogen carbonate instead of the harsh conditions originally required [4].

Side Chain Attachment Strategies

The side chain attachment represents a crucial step in Q-203 synthesis, as the specific piperidine-containing tail is essential for the compound's potent anti-mycobacterial activity [5] [6]. The attachment strategy typically involves amide coupling reactions between the imidazopyridine-3-carboxylic acid core and appropriately functionalized benzylamine derivatives [2].

The most effective coupling methodology employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide at room temperature [2]. This combination provides excellent yields (typically 70-80%) while maintaining mild reaction conditions that preserve sensitive functional groups [1] [2].

The synthesis of the benzoxazole-containing side chains represents a significant synthetic challenge, requiring specialized methodologies to achieve reasonable yields [2]. These side chain precursors are typically prepared through condensation reactions of o-aminophenol derivatives with benzoic acid derivatives, using methane sulfonic acid as a catalyst [2]. The yields for these transformations range from 30-50%, making this step one of the yield-limiting factors in the overall synthetic sequence [2].

Alternative side chain attachment strategies have been explored, including the use of different coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) systems [7]. However, these alternatives generally provide lower yields and require more stringent reaction conditions compared to the HATU-based methodology [7].

Tosylation Procedures

The conversion of Q-203 free base to its ditosylate salt represents the final step in producing the pharmaceutically relevant form of the compound [9]. This transformation is crucial for enhancing the compound's solubility, stability, and overall pharmaceutical properties [9].

The tosylation procedure involves treating the free base form of Q-203 with p-toluenesulfonic acid monohydrate under controlled conditions [9]. The reaction typically proceeds quantitatively, with the formation of two tosylate anions per molecule of Q-203, hence the designation "ditosylate" [10] [11]. The stoichiometry suggests that Q-203 contains two basic sites capable of accepting protons from the tosylic acid [11].

The crystallization conditions for the ditosylate salt are critical for obtaining material with appropriate pharmaceutical properties [9] [12]. The salt formation typically occurs in polar protic solvents such as ethanol or mixed solvent systems that allow for controlled precipitation of the crystalline ditosylate [9] [12]. The crystallization process must be carefully controlled to ensure consistent particle size distribution and polymorphic form [12].

Temperature control during the tosylation process is essential to prevent degradation of the sensitive imidazopyridine core [13]. Reactions are typically conducted at ambient temperature or with mild heating (not exceeding 60°C) to maintain the integrity of the compound while ensuring complete salt formation [13].

Key Synthetic Intermediates

The synthesis of Q-203 ditosylate involves several key intermediates that serve as critical building blocks in the overall synthetic strategy [5] [2]. The most important of these intermediates is 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, which serves as the core scaffold for subsequent functionalization [2].

This carboxylic acid intermediate is typically prepared through a two-step process involving initial formation of the ethyl ester followed by basic hydrolysis [2]. The ester formation occurs during the core cyclization reaction, while the hydrolysis is achieved using lithium hydroxide in aqueous ethanol under reflux conditions [2]. This hydrolysis step proceeds in excellent yield (up to 90%), making it one of the most efficient transformations in the entire synthetic sequence [2].

Another crucial intermediate class consists of the benzoxazole derivatives that comprise the side chain portion of the molecule [2]. These intermediates require careful synthetic planning due to their tendency toward degradation under harsh conditions [2]. The benzoxazole ring system is typically constructed through cyclodehydration reactions of appropriately substituted o-aminophenol derivatives [2].

The piperidine-containing intermediates represent another class of key synthetic building blocks [5] [6]. These compounds often require protection of the basic nitrogen during early synthetic steps to prevent unwanted side reactions [2]. Boc (tert-butoxycarbonyl) protection is commonly employed, with deprotection occurring under acidic conditions in the final stages of synthesis [2].

Optimization of Synthetic Pathways

Optimization efforts for Q-203 ditosylate synthesis have focused on improving yields, reducing reaction times, and developing more environmentally friendly procedures [14] [15]. Temperature optimization has proven particularly important, as many steps in the synthesis are sensitive to thermal conditions [2] [13].

The core cyclization reaction has been extensively optimized through systematic variation of reaction parameters [2]. Studies have shown that the water-based reaction medium provides superior results compared to organic solvents, likely due to enhanced solubility of the NBS reagent and improved heat transfer [2]. The pH of the reaction medium also plays a crucial role, with slightly acidic conditions favoring the desired cyclization pathway [2].

Solvent optimization for the amide coupling reactions has revealed that dimethylformamide provides the optimal balance of reactivity and selectivity [2]. Alternative solvents such as dichloromethane and tetrahydrofuran have been evaluated but generally provide lower yields or require longer reaction times [2].

The tosylation step has been optimized through careful control of stoichiometry and crystallization conditions [9] [12]. Studies have shown that using a slight excess of p-toluenesulfonic acid (typically 2.1-2.2 equivalents) ensures complete salt formation while avoiding the presence of free acid in the final product [9] [12].

Process analytical technology (PAT) has been implemented to monitor critical reaction parameters in real-time, allowing for better control of reaction outcomes and improved batch-to-batch consistency [16]. This approach has been particularly valuable for the tosylation step, where precise control of pH and temperature is essential [16].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of Q-203 ditosylate requires careful consideration of numerous factors including safety, environmental impact, cost-effectiveness, and regulatory compliance [14] [16]. Scale-up considerations have focused on developing robust processes that can be reliably executed in manufacturing environments.

Equipment design considerations include the need for corrosion-resistant materials due to the acidic nature of some reaction conditions [16]. The use of p-toluenesulfonic acid in the final step requires equipment capable of handling mildly corrosive conditions while maintaining product purity [16].

Heat transfer considerations become critical at larger scales, particularly for the core cyclization reaction conducted at 80°C [14] [16]. Industrial reactors must be designed with adequate heat exchange capacity to maintain uniform temperature distribution and prevent hot spots that could lead to side product formation [14].

Solvent recovery and recycling systems are essential for economic viability at industrial scale [16]. The significant quantities of dimethylformamide used in the amide coupling reactions require efficient recovery systems to minimize waste and reduce environmental impact [16]. Advanced distillation and purification systems have been designed to achieve high solvent recovery rates while maintaining product quality [16].

Quality control procedures at industrial scale must ensure consistent product quality across multiple batches [16]. This includes development of robust analytical methods for monitoring impurity profiles, polymorphic form, and physical properties of the final ditosylate salt [16]. Statistical process control methods have been implemented to track critical quality attributes and identify potential process deviations before they impact product quality [16].

Alternative Synthetic Approaches

Several alternative synthetic approaches to Q-203 ditosylate have been investigated as potential improvements to the standard methodology [17] [18]. These approaches have focused on developing more efficient routes, reducing the number of synthetic steps, or improving overall yields.

Copper-catalyzed cyclization methodologies represent one promising alternative approach [17] [18]. These methods utilize copper salts to promote cyclization reactions under milder conditions than the standard NBS-mediated approach [19]. Copper(I) and copper(II) catalysts have been investigated, with copper(I) systems generally providing better selectivity for the desired imidazopyridine product [17] [19].

Alternative oxidative coupling approaches have been explored using various oxidizing agents including iodine, selenium dioxide, and manganese dioxide [17] [18]. These methods aim to achieve the core cyclization under different conditions that might be more amenable to scale-up or provide improved environmental profiles [17].

Microwave-assisted synthesis has been investigated as a method to reduce reaction times and potentially improve yields [4]. Preliminary studies have shown promising results for both the core cyclization and side chain attachment steps, with significant reductions in reaction times compared to conventional heating methods [4].

Flow chemistry approaches have been explored as alternatives to traditional batch processing [15] [20]. Continuous flow reactors offer potential advantages in terms of heat and mass transfer, reaction control, and safety, particularly for reactions involving unstable intermediates [20]. Early studies have focused on the core cyclization reaction, which appears well-suited to flow processing due to its relatively short reaction time and mild conditions [20].

Biocatalytic approaches have been investigated for specific transformation steps, particularly those involving chiral centers or sensitive functional groups [21]. While Q-203 itself is achiral, some synthetic intermediates contain stereogenic centers that could potentially be introduced using enzymatic methods [21]. These approaches are still in early development but offer potential advantages in terms of selectivity and environmental impact [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Q-203 ditosylate

Dates

Last modified: 02-18-2024
1: Kang S, Kim YM, Kim RY, Seo MJ, No Z, Nam K, Kim S, Kim J. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. Eur J Med Chem. 2017 Jan 5;125:807-815. doi: 10.1016/j.ejmech.2016.09.082. PubMed PMID: 27750198.
2: Pethe K, Bifani P, Jang J, Kang S, Park S, Ahn S, Jiricek J, Jung J, Jeon HK, Cechetto J, Christophe T, Lee H, Kempf M, Jackson M, Lenaerts AJ, Pham H, Jones V, Seo MJ, Kim YM, Seo M, Seo JJ, Park D, Ko Y, Choi I, Kim R, Kim SY, Lim S, Yim SA, Nam J, Kang H, Kwon H, Oh CT, Cho Y, Jang Y, Kim J, Chua A, Tan BH, Nanjundappa MB, Rao SP, Barnes WS, Wintjens R, Walker JR, Alonso S, Lee S, Kim J, Oh S, Oh T, Nehrbass U, Han SJ, No Z, Lee J, Brodin P, Cho SN, Nam K, Kim J. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nat Med. 2013 Sep;19(9):1157-60. doi: 10.1038/nm.3262. PubMed PMID: 23913123.
3: Kang S, Kim RY, Seo MJ, Lee S, Kim YM, Seo M, Seo JJ, Ko Y, Choi I, Jang J, Nam J, Park S, Kang H, Kim HJ, Kim J, Ahn S, Pethe K, Nam K, No Z, Kim J. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. J Med Chem. 2014 Jun 26;57(12):5293-305. doi: 10.1021/jm5003606. PubMed PMID: 24870926.
4: Hoagland DT, Liu J, Lee RB, Lee RE. New agents for the treatment of drug-resistant Mycobacterium tuberculosis. Adv Drug Deliv Rev. 2016 Jul 1;102:55-72. doi: 10.1016/j.addr.2016.04.026. Review. PubMed PMID: 27151308; PubMed Central PMCID: PMC4903924.
5: Kim MS, Jang J, Ab Rahman NB, Pethe K, Berry EA, Huang LS. Isolation and Characterization of a Hybrid Respiratory Supercomplex Consisting of Mycobacterium tuberculosis Cytochrome bcc and Mycobacterium smegmatis Cytochrome aa3. J Biol Chem. 2015 Jun 5;290(23):14350-60. doi: 10.1074/jbc.M114.624312. PubMed PMID: 25861988; PubMed Central PMCID: PMC4505504.
6: Lamprecht DA, Finin PM, Rahman MA, Cumming BM, Russell SL, Jonnala SR, Adamson JH, Steyn AJ. Turning the respiratory flexibility of Mycobacterium tuberculosis against itself. Nat Commun. 2016 Aug 10;7:12393. doi: 10.1038/ncomms12393. PubMed PMID: 27506290; PubMed Central PMCID: PMC4987515.

Explore Compound Types